molecular formula C27H25BrN2O7S B14942958 4-(2-{3-[(4-bromophenyl)carbonyl]-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide

4-(2-{3-[(4-bromophenyl)carbonyl]-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide

Cat. No.: B14942958
M. Wt: 601.5 g/mol
InChI Key: SJHGJYAWYNAZDS-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{3-[(4-bromophenyl)carbonyl]-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, and a benzenesulfonamide moiety. It has been studied for its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 4-(2-{3-[(4-bromophenyl)carbonyl]-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the core pyrrole structure, followed by the introduction of the bromophenyl and dimethoxyphenyl groups. The final step involves the sulfonation of the compound to introduce the benzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-{3-[(4-bromophenyl)carbonyl]-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor.

    Medicine: Preliminary studies suggest it may have anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Compared to other sulfonamide derivatives, 4-(2-{3-[(4-bromophenyl)carbonyl]-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide is unique due to its specific combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C27H25BrN2O7S

Molecular Weight

601.5 g/mol

IUPAC Name

4-[2-[(3E)-3-[(4-bromophenyl)-hydroxymethylidene]-2-(2,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C27H25BrN2O7S/c1-36-19-9-12-21(22(15-19)37-2)24-23(25(31)17-5-7-18(28)8-6-17)26(32)27(33)30(24)14-13-16-3-10-20(11-4-16)38(29,34)35/h3-12,15,24,31H,13-14H2,1-2H3,(H2,29,34,35)/b25-23+

InChI Key

SJHGJYAWYNAZDS-WJTDDFOZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.